Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic DL-Mixture for Stereoselective Synthesis
The (S)-configured compound (CAS 1213219-23-8 free base; CAS 1391437-14-1 HCl) is supplied as a single enantiomer with a certified purity of ≥98% . In contrast, the DL-racemate (CAS 1039620-35-3) contains an equimolar mixture of (S)- and (R)-enantiomers, typically at 95% total purity, meaning the effective concentration of the desired (S)-enantiomer in the racemate is at most 47.5% . In any enantioselective application—such as incorporation into a chiral peptide or use as a chiral auxiliary—the racemate introduces a 50% stereochemical impurity that cannot be removed without additional resolution steps [1]. The (R)-enantiomer (CAS 1212807-45-8) is separately available at 95–97% purity, enabling controlled stereochemical comparisons but not substitution .
| Evidence Dimension | Effective (S)-enantiomer content in commercial product |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer (single isomer product, CAS 1213219-23-8 free base) |
| Comparator Or Baseline | DL-racemate (CAS 1039620-35-3): ≤47.5% (S)-enantiomer (50% of 95% total purity); (R)-enantiomer (CAS 1212807-45-8): 0% (S)-enantiomer |
| Quantified Difference | ≥2.06-fold higher (S)-enantiomer content vs. DL-racemate; absolute stereochemical inversion vs. (R)-enantiomer |
| Conditions | Commercial product purity specifications from independent vendor certificates of analysis |
Why This Matters
For stereoselective peptide synthesis or chiral drug intermediate preparation, use of the racemate yields a 1:1 diastereomeric mixture that reduces desired product yield by 50% and mandates costly chiral separation, whereas the single (S)-enantiomer provides defined stereochemical input.
- [1] All Indian Patents. A Process for Resolution of 2-Substituted Phenylglycine Acids or Esters Thereof, 2004. Describes the necessity of resolving racemic phenylglycine derivatives for pharmaceutical intermediate applications. View Source
